1-ethynyl-1-methoxycyclobutane

Click Chemistry Triazole Synthesis Bioconjugation

1-Ethynyl-1-methoxycyclobutane (CAS 2613384-95-3) is a bifunctional cyclobutane derivative bearing both a terminal alkyne and a methoxy group on the same quaternary ring carbon. The compound exists as a liquid at ambient temperature and is commercially available at 98% purity from multiple vendors.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 2613384-95-3
Cat. No. B6229754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethynyl-1-methoxycyclobutane
CAS2613384-95-3
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCOC1(CCC1)C#C
InChIInChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3
InChIKeyPWZJWTKVMXPROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-1-methoxycyclobutane (CAS 2613384-95-3): A Bifunctional Cyclobutane Building Block for Organic Synthesis


1-Ethynyl-1-methoxycyclobutane (CAS 2613384-95-3) is a bifunctional cyclobutane derivative bearing both a terminal alkyne and a methoxy group on the same quaternary ring carbon [1]. The compound exists as a liquid at ambient temperature and is commercially available at 98% purity from multiple vendors . Its molecular structure—a strained four-membered ring geminally substituted with an ethynyl group (C≡CH) and a methoxy group (OCH₃)—provides dual reactivity handles: the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-couplings, and the methoxy group as a potential leaving group or stereoelectronic modulator [2]. This combination of structural features positions the compound as a specialized intermediate in medicinal chemistry and materials science programs where both strained-ring topology and orthogonal reactivity are required.

Why Generic Cyclobutane Derivatives Cannot Substitute for 1-Ethynyl-1-methoxycyclobutane in Regioselective Syntheses


Generic substitution with simpler cyclobutane analogs fails due to the compound's unique geminal bifunctionality at a single quaternary carbon . While ethynylcyclobutane (CAS 50786-62-4) offers only alkyne reactivity and methoxycyclobutane (CAS 18593-33-4) offers only ether functionality, neither provides the convergent synthetic utility of 1-ethynyl-1-methoxycyclobutane . In structurally related compounds such as ethyl 1-ethynylcyclobutane-1-carboxylate, the ester group imposes different electronic demands and cannot serve as a stereoelectronic leaving group in the same manner as methoxy . The geminal arrangement also creates a stereochemically constrained environment that influences π-conjugation between the ethynyl group and the cyclobutane ring—a property that monofunctional or 1,3-disubstituted analogs cannot replicate [1].

Comparative Quantitative Evidence: 1-Ethynyl-1-methoxycyclobutane vs. Structurally Similar Cyclobutane Derivatives


Terminal Alkyne Reactivity: Click Chemistry Compatibility Comparison with Ethynylcyclobutane

The terminal ethynyl group in 1-ethynyl-1-methoxycyclobutane enables participation in Huisgen 1,3-dipolar cycloaddition with azides, forming triazole-linked architectures . This reactivity is comparable to ethynylcyclobutane, but the presence of the geminal methoxy group provides additional post-cycloaddition functionalization options. The alkyne C≡C stretching frequency, measured via IR spectroscopy, appears at approximately 2110-2120 cm⁻¹, consistent with a terminal alkyne conjugated to a strained cyclobutane ring [1].

Click Chemistry Triazole Synthesis Bioconjugation

Methoxy Leaving Group Potential vs. Ethyl Ester in Cyclobutane Ring-Opening Reactions

The methoxy group at the geminal position can serve as a leaving group under acidic or nucleophilic conditions, enabling ring-opening or rearrangement pathways [1]. Compared to ethyl 1-ethynylcyclobutane-1-carboxylate, the methoxy group is a poorer leaving group than the ethoxycarbonyl moiety, but offers greater stability under basic conditions where esters undergo saponification. The C-O bond dissociation energy for the methoxy C-O bond is approximately 358 kJ/mol, compared to ~380 kJ/mol for the ester C-O bond in ethyl esters [2].

Ring-Opening Strained Intermediates Reaction Kinetics

Cyclobutane Ring Strain Effects on Alkyne Conjugation: Comparison with Cyclopropyl and Cyclopentyl Analogs

The cyclobutane ring introduces unique stereoelectronic effects on the conjugated ethynyl group. Spectroscopic studies on ethynyl-substituted cyclobutanes demonstrate that conjugative interaction between the cyclobutane ring and the ethynyl group does not depend on conformation, in contrast to cyclopropyl compounds where strong conformational dependence is observed [1]. This property distinguishes 1-ethynyl-1-methoxycyclobutane from both smaller (cyclopropyl) and larger (cyclopentyl) ring analogs.

Ring Strain Conjugation Physical Organic Chemistry

LogP and Lipophilic Efficiency Comparison with Non-Ethynyl Cyclobutane Analogs

The introduction of the cyclobutane scaffold into drug candidates is a validated strategy for modulating physicochemical properties. Cyclobutane-containing FDA-approved drugs are predominantly distributed in oncology, neurology, infectious diseases, and metabolic disorders, leveraging the ring's ability to reduce LogP while maintaining structural rigidity [1]. The geminal ethynyl and methoxy substitution pattern provides a calculated LogP of approximately 1.5-1.8 for 1-ethynyl-1-methoxycyclobutane, offering an intermediate lipophilicity profile suitable for CNS and non-CNS drug discovery programs [2].

Medicinal Chemistry Lipophilicity Drug Design

Synthetic Accessibility and Purity Benchmarking vs. 1-Ethyl-1-ethynylcyclobutane

1-Ethynyl-1-methoxycyclobutane is commercially available at 98% purity, synthesized via reaction of cyclobutanone with ethynylmagnesium bromide followed by methylation with methyl iodide in the presence of potassium carbonate . This two-step route yields a product with lower impurity risk compared to 1-ethyl-1-ethynylcyclobutane, which requires additional alkylation steps and carries potential for over-alkylation byproducts. The methoxy group also facilitates purification via standard silica gel chromatography due to its polarity .

Synthetic Route Purity Control Procurement

Optimal Application Scenarios for 1-Ethynyl-1-methoxycyclobutane in Drug Discovery and Materials Research


Click Chemistry-Mediated Library Synthesis of Triazole-Functionalized Cyclobutane Scaffolds

Leverage the terminal alkyne of 1-ethynyl-1-methoxycyclobutane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate diverse triazole-containing cyclobutane libraries. The geminal methoxy group remains intact during click reactions, providing a secondary functional handle for subsequent diversification via nucleophilic substitution or elimination. This orthogonal reactivity profile, supported by alkyne IR data , enables parallel library synthesis strategies that are not accessible with monofunctional ethynylcyclobutane.

Synthesis of All-Carbon Quaternary Stereocenters via Ring-Opening Functionalization

Use 1-ethynyl-1-methoxycyclobutane as a precursor for constructing all-carbon quaternary stereocenters. Under acidic or Lewis acid-catalyzed conditions, the methoxy group can serve as a leaving group to generate a cyclobutyl cation intermediate, which can be trapped with various nucleophiles [1]. The strained cyclobutane ring facilitates ring-opening to yield acyclic products bearing quaternary carbons—a transformation that is not feasible with less strained cyclopentyl or cyclohexyl analogs.

Medicinal Chemistry Programs Requiring Modulated LogP and Conformational Restriction

Incorporate 1-ethynyl-1-methoxycyclobutane into lead optimization campaigns where reducing lipophilicity while maintaining molecular rigidity is critical. The calculated LogP of ~1.5-1.8 positions the compound favorably for CNS drug discovery programs, while the cyclobutane core provides conformational restriction that can enhance target binding affinity and selectivity [2]. This profile is particularly advantageous over more lipophilic ethynylcyclobutane derivatives and aromatic cyclobutanes.

Sonogashira Cross-Coupling for Extended π-Conjugated Cyclobutane Materials

Employ the terminal alkyne in Sonogashira coupling with aryl or vinyl halides to generate extended π-conjugated cyclobutane systems. The methoxy group at the geminal position provides electron-donating character that can modulate the electronic properties of the resulting conjugated framework. This dual reactivity enables the construction of cyclobutane-based molecular wires and optoelectronic materials that are inaccessible from simpler cyclobutane building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethynyl-1-methoxycyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.